4-(2-Thienyl)Benzoyl Chloride

Übersicht

Beschreibung

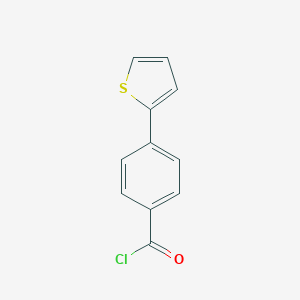

4-(2-Thienyl)Benzoyl Chloride is an organic compound that features a benzoyl chloride moiety attached to a thienyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Thienyl)Benzoyl Chloride typically involves the acylation of thiophene derivatives. One common method is the Friedel-Crafts acylation reaction, where thiophene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2-Thienyl)Benzoyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.

Oxidation and Reduction Reactions: The thienyl group can undergo oxidation to form sulfoxides and sulfones, while reduction can yield thiol derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic or acidic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

Esters and Amides: Formed through nucleophilic substitution.

Sulfoxides and Sulfones: Resulting from oxidation reactions.

Thiols: Produced via reduction reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

One of the primary applications of 4-(2-Thienyl)Benzoyl Chloride is in the synthesis of pharmaceutical compounds. It serves as an acylating agent in the preparation of amides and esters, which are crucial intermediates in drug development.

Case Study: Synthesis of Antiplatelet Agents

A notable example includes its use in synthesizing N-(2-chlorobenzyl)(2-thienyl)ethylamine, an intermediate for ticlopidine, an antiplatelet medication. The reaction involves the acylation of thienyl-ethylamine with this compound, demonstrating its utility in medicinal chemistry .

Organic Synthesis

This compound is utilized in various organic synthesis reactions, including:

- Friedel-Crafts Acylation: It can react with aromatic compounds to form ketones, expanding the library of aromatic derivatives.

- Formation of Benzophenones: The compound can be used to synthesize benzophenone derivatives through acylation reactions, which are valuable in materials science and photochemistry.

Material Science

In material science, this compound is explored for its role in creating polymers and resins. Its ability to form cross-linked structures makes it suitable for developing high-performance materials.

Data Table: Applications Overview

| Application Area | Specific Use Case | Description |

|---|---|---|

| Pharmaceuticals | Synthesis of Ticlopidine | Intermediate for antiplatelet drugs |

| Organic Synthesis | Friedel-Crafts Acylation | Formation of aromatic ketones |

| Material Science | Polymer Development | Used in creating cross-linked polymers |

Environmental Chemistry

The compound's reactivity also allows it to participate in environmental chemistry studies, particularly concerning degradation pathways of chlorinated organic compounds. Understanding these pathways is essential for assessing environmental impact and remediation strategies.

Research Studies

Recent research has highlighted various aspects of this compound's applications:

- Study on Reactivity: Investigations into its reactivity with different nucleophiles have demonstrated its potential as a versatile reagent in organic synthesis.

- Toxicological Assessments: Research has been conducted to evaluate the safety profile and mutagenic potential of this compound, contributing to regulatory assessments .

Wirkmechanismus

The mechanism of action of 4-(2-Thienyl)Benzoyl Chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group is highly reactive, facilitating the formation of various derivatives through nucleophilic substitution. The thienyl group can interact with biological targets, potentially disrupting cellular processes and exhibiting biological activity .

Vergleich Mit ähnlichen Verbindungen

4-(2,5-Dichlorothienyl)Benzoyl Chloride: Similar structure but with additional chlorine atoms, leading to different reactivity and applications.

4-(2-Thienyl)Acetyl Chloride: Contains an acetyl group instead of a benzoyl group, resulting in distinct chemical properties

Uniqueness: 4-(2-Thienyl)Benzoyl Chloride is unique due to its combination of a benzoyl chloride moiety and a thienyl group, providing a versatile platform for chemical modifications and applications in various fields .

Biologische Aktivität

4-(2-Thienyl)Benzoyl Chloride (CAS No. 181132-70-7) is an organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific studies.

Chemical Structure and Properties

This compound is characterized by its thienyl and benzoyl moieties, which contribute to its reactivity and biological activity. The compound is slightly soluble in water but more soluble in organic solvents, which influences its pharmacokinetics and interaction with biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Electrophilic Substitution : The thiazole ring allows for electrophilic substitution at the C-5 position, while nucleophilic substitution can occur at the C-2 position, facilitating interactions with biological molecules.

- Biochemical Pathways : Thiazole derivatives, including this compound, have been implicated in multiple biochemical pathways, affecting enzyme activities and cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .

- Animal Studies : In vivo studies using murine models have shown that treatment with this compound results in reduced tumor growth and increased survival rates compared to control groups .

Case Studies

Several case studies have highlighted the compound's efficacy:

- Study on Antimicrobial Efficacy : A study conducted on bacterial strains isolated from clinical samples revealed that this compound had a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against various pathogens, suggesting potent antimicrobial properties.

- Anticancer Research : A recent publication reported that treatment with this compound resulted in a significant decrease in tumor volume in xenograft models of breast cancer. The study noted a reduction in Ki-67 expression, indicating decreased cell proliferation .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests moderate absorption with a half-life conducive to therapeutic applications. However, toxicity studies indicate that high doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity in animal models. Therefore, careful dosing is crucial for maximizing therapeutic benefits while minimizing risks .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Benzoyl chloride + thienyl | Antimicrobial, anticancer |

| 4-(2,5-Dichlorothienyl)Benzoyl | Additional chlorine atoms | Altered reactivity |

| 4-(2-Thienyl)Acetyl Chloride | Acetyl group instead of benzoyl | Distinct chemical properties |

This table illustrates how variations in structure can influence the biological activity and applications of similar compounds.

Eigenschaften

IUPAC Name |

4-thiophen-2-ylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClOS/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIBCNCKODGBTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379993 | |

| Record name | 4-(2-Thienyl)Benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181132-70-7 | |

| Record name | 4-(2-Thienyl)Benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 181132-70-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.